

In-depth Technical Guide: Pharmacokinetic Properties of MU1742 for In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ).[1] These kinases are pivotal components of various signaling pathways, most notably the Wnt/ β -catenin pathway, which is crucial in embryonic development and has been implicated in the pathogenesis of several cancers.[2][3][4][5] The favorable in vivo pharmacokinetic (PK) profile of **MU1742** makes it a valuable tool for studying the physiological and pathological roles of CK1 δ / ϵ in living organisms.[1] This guide provides a comprehensive overview of the pharmacokinetic properties of **MU1742**, detailed experimental methodologies for its in vivo assessment, and a visualization of its mechanism of action within the Wnt signaling pathway.

Pharmacokinetic Profile of MU1742

The in vivo pharmacokinetic profile of **MU1742** has been evaluated in mice, demonstrating its suitability for oral administration in preclinical studies.[1]

Data Presentation

A summary of the key pharmacokinetic parameters of **MU1742** in mice following a single oral administration is presented in the table below.



Parameter	Value	Species	Dosage	Formulation	Reference
Oral Bioavailability (F%)	57%	Mouse	20 mg/kg	Dihydrochlori de salt	[1]

This data indicates that **MU1742** exhibits good oral absorption and metabolic stability, leading to substantial systemic exposure after oral dosing.

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments to determine the pharmacokinetic properties and target engagement of **MU1742**.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a representative procedure for determining the pharmacokinetic profile of **MU1742** in mice following oral administration.

1. Animal Model:

- Species: Male or female C57BL/6 mice, 8-10 weeks old.[6]
- Acclimation: Animals should be acclimated for at least one week prior to the experiment with ad libitum access to food and water.

2. Formulation and Administration:

- Formulation: For aqueous solutions suitable for in vivo experiments, MU1742 is recommended to be formulated as a dihydrochloride salt (.2HCl).[1]
- Dose: A dose of 20 mg/kg is administered orally (p.o.) via gavage.[1] The volume of administration should be calculated based on the individual animal's body weight.

3. Blood Sample Collection:

• Serial blood samples (approximately 30-50 μL) are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]



- Blood can be collected via the submandibular or saphenous vein for serial sampling.[7] A
 terminal blood sample can be obtained via cardiac puncture.[7]
- Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
- 4. Plasma Preparation:
- The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
- 5. Bioanalytical Method LC-MS/MS Quantification:
- Sample Preparation: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to remove precipitated proteins.[8][9][10][11][12]
- Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) for separation. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8][9][10]
- Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify MU1742 and an internal standard.[8][10]
- Data Analysis: A calibration curve is generated using standards of known MU1742
 concentrations to quantify the drug concentration in the plasma samples. Pharmacokinetic
 parameters such as Cmax, Tmax, AUC, and half-life are then calculated using appropriate
 software.

In Vivo Target Engagement - DVL2 Phosphorylation Assay

This protocol describes a method to assess the in vivo activity of **MU1742** by measuring the phosphorylation of Dishevelled 2 (DVL2), a downstream target of $CK1\delta/\epsilon$.[1]

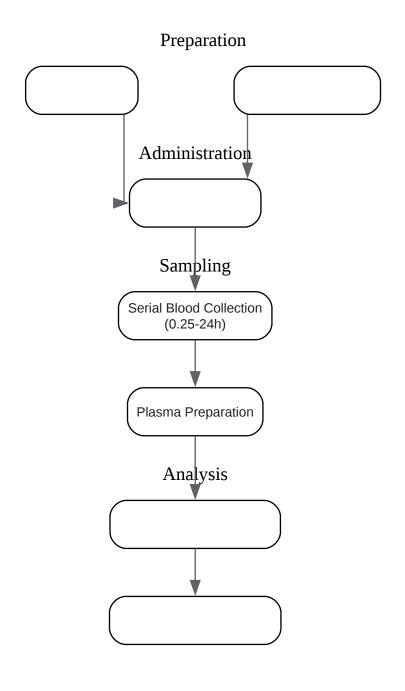


1. Animal Treatment:

- Mice are treated with a peroral administration of MU1742 at a dose of 100 mg/kg.[1]
- A control group receives the vehicle.
- 2. Tissue Collection:
- At a specified time point after administration, animals are euthanized, and lung tissue is collected.[1]
- 3. Protein Extraction:
- The collected lung tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
- 4. Western Blot Analysis:
- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DVL2.
- A secondary antibody conjugated to horseradish peroxidase is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate. The total DVL2 levels are also measured as a loading control.

Mandatory Visualizations Experimental Workflow for In Vivo Pharmacokinetic Study



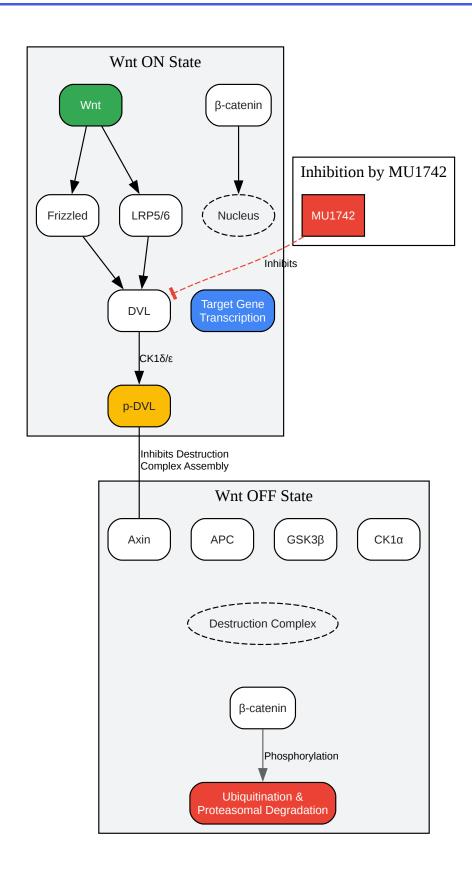


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Caption: Workflow for determining the pharmacokinetic profile of MU1742 in mice.

Wnt/β-catenin Signaling Pathway and Inhibition by MU1742





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Caption: **MU1742** inhibits Wnt signaling by targeting CK1 δ / ϵ -mediated DVL phosphorylation.



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